molecular formula C18H21NO6 B11307033 N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-beta-alanine

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-beta-alanine

Cat. No.: B11307033
M. Wt: 347.4 g/mol
InChI Key: HJIOBRLLEKSZHZ-UHFFFAOYSA-N
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Description

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-beta-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-beta-alanine typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate acylating agents. The process begins with the preparation of 7-hydroxy-4-methylcoumarin, which is then reacted with acetic anhydride to form the acetylated intermediate. This intermediate is further reacted with beta-alanine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-beta-alanine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects. It can also interact with cellular pathways involved in inflammation and coagulation, thereby exerting anti-inflammatory and anticoagulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-beta-alanine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a coumarin core with an acetylated beta-alanine moiety allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

3-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C18H21NO6/c1-3-4-12-9-17(23)25-18-11(2)14(6-5-13(12)18)24-10-15(20)19-8-7-16(21)22/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

HJIOBRLLEKSZHZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC(=O)O

Origin of Product

United States

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